4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family This compound is characterized by the presence of a chlorine atom at the 4th position and a p-tolyl group at the 6th position of the thieno[2,3-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Suzuki Coupling: This reaction requires a palladium catalyst, a boronic acid, and a base such as potassium carbonate, typically conducted in an organic solvent like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific nucleophile or boronic acid used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted thieno[2,3-d]pyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine involves the inhibition of enzymes critical for nucleotide biosynthesis. It targets enzymes like GARFTase and SHMT2, which are involved in the folate-dependent one-carbon metabolism pathway . By inhibiting these enzymes, the compound disrupts the synthesis of purine nucleotides, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Substituted Thieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the substituents at the 6th position, such as pyridine or fluorine-substituted pyridine.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines: These derivatives exhibit better anti-inflammatory activity compared to thieno[2,3-d]pyrimidines.
Uniqueness
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its selective inhibition of enzymes involved in one-carbon metabolism, making it a promising candidate for targeted anticancer therapy .
Eigenschaften
Molekularformel |
C13H9ClN2S |
---|---|
Molekulargewicht |
260.74 g/mol |
IUPAC-Name |
4-chloro-6-(4-methylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3 |
InChI-Schlüssel |
KRMPPVDDOPNOGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.